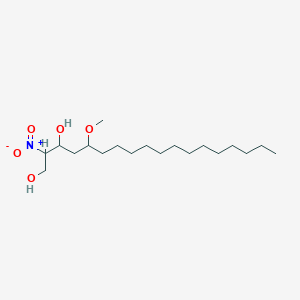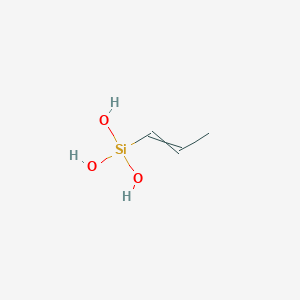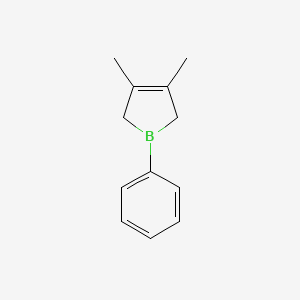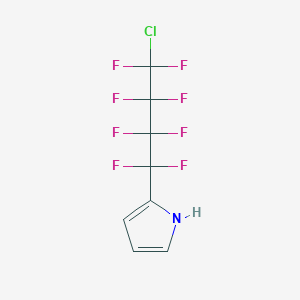
1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-: is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl group attached to the second position of the pyrrole ring. The unique combination of chlorine and fluorine atoms in the side chain imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields . Another method involves the use of primary diols and amines catalyzed by a stable manganese complex, which selectively converts them to 2,5-unsubstituted pyrroles in the absence of organic solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrole derivatives with altered electronic properties.
Substitution: The presence of the chloro and fluoro groups allows for nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of N-substituted pyrrole derivatives.
科学研究应用
1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.
作用机制
The mechanism of action of 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- involves its interaction with molecular targets and pathways. The presence of the chloro and fluoro groups can influence the compound’s electronic properties, affecting its binding affinity to specific enzymes or receptors. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
- 1H-Pyrrole, 2,4-dimethyl-
- 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-
- Ethanone, 1-(2,4-dimethyl-1H-pyrrol-3-yl)-
Comparison: Compared to these similar compounds, 1H-Pyrrole, 2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)- is unique due to the presence of the 4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl group. This group imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it suitable for specific applications where other pyrrole derivatives may not be as effective .
属性
CAS 编号 |
110396-62-8 |
|---|---|
分子式 |
C8H4ClF8N |
分子量 |
301.56 g/mol |
IUPAC 名称 |
2-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutyl)-1H-pyrrole |
InChI |
InChI=1S/C8H4ClF8N/c9-8(16,17)7(14,15)6(12,13)5(10,11)4-2-1-3-18-4/h1-3,18H |
InChI 键 |
XBMMRROZGMIVTB-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


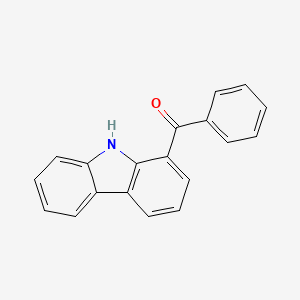
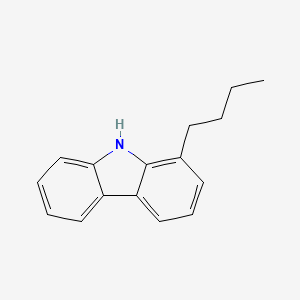
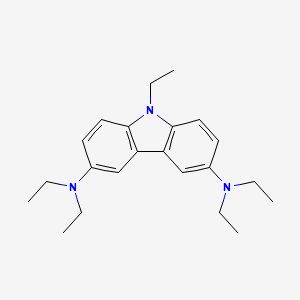

![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)

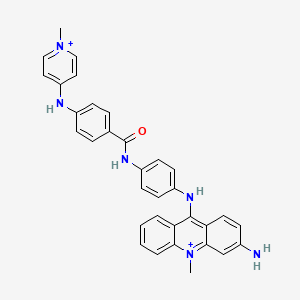
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
